(3S)-3-Ethylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(3S)-3-ethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-2-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
YLUDSYGJHAQGOD-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H]1CCCNC1 |
Canonical SMILES |
CCC1CCCNC1 |
Origin of Product |
United States |
Asymmetric Synthesis Methodologies for 3s 3 Ethylpiperidine and Its Stereoisomers
Enantioselective Approaches to 3-Alkylpiperidines
The creation of 3-alkylpiperidines with high enantiopurity relies on methodologies that can effectively differentiate between the two prochiral faces of a precursor molecule. These approaches include the use of chiral auxiliaries, enzymatic transformations, and asymmetric catalysis.
Chiral auxiliary-mediated synthesis is a powerful technique for achieving high levels of stereocontrol. wikipedia.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. whiterose.ac.uk After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org
A notable example is the use of phenylglycinol-derived bicyclic lactams for the enantioselective synthesis of 3-alkylpiperidines. arkat-usa.org This strategy involves the cyclo-condensation of δ-oxoesters with (R)- or (S)-phenylglycinol to form conformationally rigid bicyclic lactam systems. The alkylation of the enolate derived from this lactam with ethyl iodide proceeds with facial stereoselectivity. arkat-usa.org
In a specific synthesis of (3S)-3-Ethylpiperidine, the alkylation of the lactam derived from (R)-phenylglycinol with ethyl iodide resulted in a mixture of diastereomeric products. arkat-usa.org The major endo epimer was then converted to the desired product. The final step involves the removal of the chiral auxiliary via hydrogenolysis, typically using a Palladium-on-Carbon (Pd/C) catalyst, to afford (S)-3-ethylpiperidine. arkat-usa.org A similar sequence starting with the minor exo epimer can be used to produce (R)-3-ethylpiperidine. arkat-usa.org
Table 1: Chiral Auxiliary-Mediated Synthesis of 3-Ethylpiperidine (B83586) Stereoisomers Data sourced from research on phenylglycinol-derived bicyclic lactams. arkat-usa.org
| Starting Auxiliary | Key Intermediate | Final Product | Yield | Stereochemical Outcome |
| (R)-Phenylglycinol | Major endo-lactam | (S)-3-Ethylpiperidine | 76% (Hydrogenolysis step) | Enantiopure |
| (R)-Phenylglycinol | Minor exo-lactam | (R)-3-Ethylpiperidine | - | Enantiopure |
Enzyme-Catalyzed Transformations
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. researchgate.net Enzymes operate under mild conditions and can exhibit remarkable stereoselectivity. researchgate.netnih.gov For the synthesis of chiral piperidines, enzymes such as esterases, reductases, and oxidases have been explored. nih.govsnnu.edu.cncdnsciencepub.com
Pig liver esterase (PLE) has been evaluated for the kinetic resolution of racemic piperidine (B6355638) carboxylic acid esters through enantioselective hydrolysis, although the resulting enantiomeric excesses (ee) for some substrates were modest. cdnsciencepub.com More advanced strategies employ multi-enzyme cascades. For instance, the combination of galactose oxidase variants and imine reductases has been successfully used to synthesize protected L-3-aminopiperidine from L-lysinol in a one-pot reaction, which prevents the racemization of labile intermediates and yields products with high enantiopurity. rsc.org
Carbonyl reductases are particularly promising for the asymmetric reduction of 3-substituted-4-oxopiperidines to produce chiral 3-substituted-4-hydroxypiperidines. nih.gov Researchers have identified specific carbonyl reductases that can reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate with exceptional stereoselectivity, yielding products with greater than 99% ee. nih.gov While a direct enzymatic synthesis of this compound is not prominently documented, these examples underscore the potential of enzyme-catalyzed transformations for accessing chiral 3-substituted piperidines.
Asymmetric catalytic hydrogenation is one of the most efficient methods for producing enantiopure compounds. unimi.it This approach involves the reduction of a prochiral unsaturated substrate, such as a pyridine (B92270) or pyridinium (B92312) salt, using hydrogen gas and a chiral metal catalyst. The development of catalysts for the asymmetric hydrogenation of N-heteroaromatic substrates is challenging due to the stability of the aromatic ring and potential catalyst deactivation. unimi.it Quaternization of the pyridine nitrogen to form a pyridinium salt is a common strategy to facilitate hydrogenation. unimi.it
Iridium-based catalysts have emerged as highly effective for the asymmetric hydrogenation of a wide range of olefins and heteroaromatics. nih.govnih.gov Chiral iridium complexes, often featuring P,N-ligands, have demonstrated the ability to hydrogenate unfunctionalized olefins with high enantioselectivity. nih.gov In the context of piperidine synthesis, iridium-catalyzed asymmetric hydrogenation of pyridinium salts provides a versatile route to chiral piperidines. nih.govmdpi.com For instance, the hydrogenation of N-alkyl-2-alkylpyridinium salts using an iridium catalyst with a chiral phosphole-based ligand (MP²-SEGPHOS) yields 2-substituted piperidines with high enantioselectivity. nih.gov This methodology has also been applied to the synthesis of valuable cis-configured hydroxypiperidine esters from 5-hydroxypicolinate pyridinium salts, achieving excellent yields, enantioselectivities (up to 97% ee), and diastereoselectivities. rsc.org
Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions in organic synthesis. wikipedia.orgmasterorganicchemistry.com Its applications include the reduction of alkenes, nitro compounds, and imines, as well as hydrogenolysis reactions for deprotection. wikipedia.orgmatthey.com In the synthesis of chiral piperidines, Pd/C is most frequently employed in a non-asymmetric fashion, such as in the final deprotection step of chiral auxiliary-mediated syntheses. arkat-usa.org For example, after a chiral auxiliary has directed the stereoselective alkylation to form a precursor, it is often removed by hydrogenolysis using Pd/C to yield the final chiral piperidine. arkat-usa.org
While the direct asymmetric hydrogenation of prochiral compounds using modified Pd/C catalysts is a challenging area of research, standard Pd/C remains an essential tool in multi-step synthetic routes to compounds like this compound. mdpi.com
Rhodium complexes are powerful catalysts for the asymmetric hydrogenation of various substrates. unimi.itresearchgate.net For the synthesis of chiral 3-substituted piperidines, rhodium catalysts paired with chiral phosphine (B1218219) ligands have shown significant promise. A notable system involves a Rh-JosiPhos catalyst for the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts. unimi.itnih.gov The addition of a simple organic base, such as triethylamine (B128534) (Et₃N), was found to be crucial for achieving high enantiomeric excesses, with ee values up to 90% for a range of substrates. unimi.itnih.gov Mechanistic studies suggest the reaction proceeds via a dihydropyridine (B1217469) intermediate. unimi.it
Another effective rhodium-based system utilizes a chiral bisphosphine-thiourea ligand (ZhaoPhos) for the highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. This method was successfully applied to the synthesis of chiral 3-(4-fluorobenzyl)piperidine, a key fragment of bioactive molecules, with high yields and excellent enantioselectivity (up to 99% ee). rsc.org
Table 2: Asymmetric Hydrogenation of 3-Substituted Pyridine Precursors Data compiled from studies on Rhodium-catalyzed hydrogenation. unimi.itnih.govrsc.org
| Catalyst System | Substrate Type | Product Type | Max. Enantiomeric Excess (ee) | Key Finding |
| Rh-JosiPhos / Et₃N | N-benzylated 3-substituted pyridinium salts | 3-Substituted piperidines | 90% | The presence of a base is critical for high enantioselectivity. unimi.itnih.gov |
| Rh / ZhaoPhos | Exocyclic α,β-unsaturated lactams | 3-Substituted piperidines | 99% | Demonstrates high efficiency for precursors to 3-substituted piperidines. rsc.org |
Stereoselective Functionalization of Pyridine Derivatives
An alternative to direct hydrogenation is the functionalization of a pyridine ring that has been pre-activated, followed by a non-asymmetric reduction of the ring system. This multi-step approach allows for the stereoselective installation of a substituent at the 3-position. snnu.edu.cnnih.govacs.org
A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.orgacs.org In this process, pyridine is first partially reduced and converted into a more reactive dihydropyridine derivative, such as a phenyl pyridine-1(2H)-carboxylate. snnu.edu.cnacs.org This intermediate then undergoes a rhodium-catalyzed asymmetric carbometalation with a boronic acid, which can introduce a variety of substituents. snnu.edu.cnnih.gov Subsequent reduction of the remaining double bond and deprotection yields the final 3-substituted piperidine. snnu.edu.cn This strategy provides access to a wide array of enantioenriched 3-substituted piperidines with high yield and excellent enantioselectivity. snnu.edu.cnacs.org
Another powerful method involves the use of chiral auxiliaries. For example, enantiopure 3-alkylpiperidines can be prepared via the stereoselective alkylation of a bicyclic lactam derived from (R)-phenylglycinol. researchgate.net Treatment of the lactam enolate with an alkyl halide, such as ethyl iodide, installs the ethyl group with high diastereoselectivity. Subsequent reduction of the amide and hydrogenolysis to remove the chiral auxiliary affords the desired (S)-3-ethylpiperidine. researchgate.net A key advantage of this method is that both enantiomers of the target piperidine can be synthesized from the same chiral starting material by altering the reaction conditions to favor a different diastereomeric intermediate. researchgate.net
Table 2: Examples of Stereoselective Functionalization Leading to 3-Substituted Piperidines
| Method | Key Intermediate | Reagents/Catalyst | Outcome |
|---|---|---|---|
| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | [Rh(cod)OH]₂ / (S)-Segphos, Arylboronic Acid, CsOH | High yield and enantioselectivity for 3-aryl tetrahydropyridines. organic-chemistry.org |
| Chiral Auxiliary Alkylation | Bicyclic lactam from (R)-phenylglycinol | Lithium hexamethyldisilazide (LHMDS), Ethyl Iodide | Highly diastereoselective alkylation. researchgate.net |
| Chiral Auxiliary Alkylation | Bicyclic lactam from (R)-phenylglycinol | Lithium aluminum hydride (LAH), H₂/Pd-C | Reduction and deprotection to yield (S)-3-ethylpiperidine. researchgate.net |
Ring-Forming Reactions for 3-Substituted Piperidines
De novo synthesis through ring-forming reactions provides a flexible approach to constructing the piperidine skeleton with desired substitutions. These methods build the heterocyclic ring from acyclic precursors.
Intramolecular Cyclization Strategies
Intramolecular cyclization involves an acyclic precursor containing both the nitrogen atom and the necessary carbon chain, which is induced to form the piperidine ring.
The process typically begins with the N-alkylation of an enantiopure 3-alkylpiperidine with a suitable electrophile, such as a tryptophyl derivative. researchgate.net The resulting tertiary amine is then treated with mercuric acetate. This reagent promotes the formation of an enamine or iminium ion intermediate by oxidation at the C-2 or C-6 position of the piperidine ring. Subsequent intramolecular attack of the nucleophilic indole (B1671886) ring onto the iminium ion, followed by reduction of the cyclized product (often with sodium borohydride), yields the fused ring system with defined stereochemistry. researchgate.net The regioselectivity of the initial oxidation is a critical factor influencing the final product structure. researchgate.net
Table 3: Key Steps in Fujii-Type Oxidative Cyclization
| Step | Transformation | Reagents | Purpose |
|---|---|---|---|
| 1 | N-Alkylation | Enantiopure 3-alkylpiperidine + Indole-based electrophile | Connects the piperidine and the cyclizing partner. researchgate.net |
| 2 | Oxidative Cyclization | Mercuric Acetate [Hg(OAc)₂], EDTA | Generates an iminium ion intermediate and facilitates ring closure. researchgate.net |
| 3 | Reduction | Sodium Borohydride (NaBH₄) | Reduces the cyclized intermediate to the final product. researchgate.net |
Reductive cyclization strategies involve the formation of the piperidine ring during a reduction step. A prominent example is the azido-reductive cyclization, which is a powerful tool for synthesizing nitrogen-containing heterocycles. mdpi.comdntb.gov.ua This method typically utilizes a linear precursor containing a terminal azide (B81097) group and an electrophilic functional group, such as an aldehyde, at the other end of the chain.
The key transformation is the chemoselective reduction of the azide moiety to an amine. dntb.gov.ua This is often achieved using catalytic hydrogenation (e.g., with a palladium catalyst) or other reducing agents like phosphines. mdpi.comnih.gov The in situ-generated amine is highly nucleophilic and immediately undergoes intramolecular cyclization by attacking the electrophilic aldehyde, forming a cyclic imine. A subsequent reduction of this imine, which can often be accomplished in the same pot, furnishes the saturated piperidine ring. mdpi.com This one-pot process is highly efficient for creating substituted piperidines from acyclic keto- or aldo-azides. mdpi.com
Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic structures, including piperidines. nih.govacs.org The reaction employs well-defined transition metal catalysts, most commonly based on ruthenium (e.g., Grubbs catalysts), to form a new double bond within a molecule, thereby closing a ring. researchgate.net
To synthesize a 3-substituted piperidine via RCM, an acyclic diene precursor is required. This precursor is designed to have terminal alkene functionalities at appropriate positions so that the RCM reaction forms the six-membered piperidine ring. The absolute stereochemistry of the 3-position is typically established by starting from a chiral building block, such as the amino acid D-serine. acs.orgcapes.gov.br The diene precursor is synthesized from this chiral starting material, and subsequent RCM reaction constructs the tetrahydropyridine (B1245486) ring. The final step is the hydrogenation of the double bond within the newly formed ring to yield the saturated piperidine product. acs.orgcapes.gov.br This approach allows for excellent control over the stereochemistry at the 3-position and can be used to generate various 3,4-disubstituted piperidines. acs.org
Table 4: Representative Scheme for Piperidine Synthesis via RCM
| Step | Description | Key Reagent/Catalyst | Starting Material Example |
|---|---|---|---|
| 1 | Precursor Synthesis | Standard organic synthesis methods | Protected D-serine acs.orgcapes.gov.br |
| 2 | Ring-Closing Metathesis | Grubbs' Catalyst (1st or 2nd generation) | Acyclic diene amine |
| 3 | Reduction | H₂, Pd/C | Tetrahydropyridine intermediate |
Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. princeton.edu Similarly, multicomponent reactions (MCRs) combine three or more reactants in a one-pot synthesis, providing rapid access to diverse and complex structures. acs.orgscilit.com
In the context of piperidine synthesis, cascade reactions can involve a sequence of cyclization and functionalization steps. For instance, a gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes has been developed for the synthesis of polysubstituted alkylidene piperidines. mdpi.com Another example is the iridium(III)-catalyzed [5+1] annulation, which involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction to form two new C-N bonds stereoselectively. mdpi.com
Multicomponent reactions have also been successfully employed for the synthesis of highly functionalized piperidines. A notable example is a pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid, which yields structurally diverse piperidine derivatives. acs.org Another efficient MCR involves the condensation of β-keto-esters, aromatic aldehydes, and anilines catalyzed by H3PW12O40, which is known for its simplicity and diastereoselectivity. nih.gov Phenylboronic acid also serves as an effective catalyst in a three-component reaction of substituted anilines, 1,3-dicarbonyl compounds, and aromatic aldehydes to produce piperidine derivatives in high yields. researchgate.net
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Cascade Reaction | Gold(I) Complex | Intramolecular dearomatization/cyclization of 1,6-enynes. | mdpi.com |
| Cascade Reaction | Iridium(III) Complex | [5+1] annulation via sequential oxidation, amination, and reduction. | mdpi.com |
| Multicomponent Reaction | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | Pseudo five-component reaction for diverse piperidines. | acs.org |
| Multicomponent Reaction | H3PW12O40, β-keto-esters, aromatic aldehydes, anilines | Simple, diastereoselective synthesis of functionalized piperidines. | nih.gov |
| Multicomponent Reaction | Phenylboronic acid, anilines, 1,3-dicarbonyls, aromatic aldehydes | Efficient one-pot synthesis with high yields. | researchgate.net |
Desymmetrization Techniques for Piperidine Synthesis
Desymmetrization of meso-compounds or prochiral substrates is a powerful strategy for asymmetric synthesis. researchgate.net This approach has been applied to the synthesis of enantiomerically enriched piperidines. One method involves the organocatalytic enantioselective intramolecular aza-Michael reaction. rsc.org Using a cinchona alkaloid-derived primary amine as the catalyst, this desymmetrization process affords 2,5- and 2,6-disubstituted piperidines in good yields and moderate diastereoselectivity. rsc.org
Another approach to desymmetrization involves the use of transition metal complexes. For example, the desymmetrization of meso-η-(3,4,5)-dihydropyridinylmolybdenum complexes has been achieved, providing an enantiocontrolled route to 2,6-disubstituted piperidines. figshare.com A desymmetrization-based synthesis of piperidinyl acetic acid γ-secretase modulators has also been developed, featuring a diastereoselective lactam formation as a key step to establish the chiral centers. acs.org This strategy highlights the utility of local desymmetrization in elaborating existing stereochemical features. researchgate.netnih.gov
| Desymmetrization Strategy | Catalyst/Reagent | Substrate Type | Key Outcome | Reference |
| Intramolecular aza-Michael Reaction | 9-amino-9-deoxy-epi-hydroquinine | Prochiral dienyl carbamates | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | rsc.org |
| Complexation/Nucleophilic Addition | Molybdenum Complex | meso-2,6-dimethoxy-η-(3,4,5)-dihydropyridinylmolybdenum | Enantiocontrolled synthesis of 2,6-disubstituted piperidines | figshare.com |
| Diastereoselective Lactam Formation | N-tert-butanesulfinyl imine reduction | Prochiral glutarimide (B196013) derivative | Asymmetric synthesis of a γ-secretase modulator | acs.org |
Hydrogen Borrowing Methodologies in C-N Bond Formation
Hydrogen borrowing, or hydrogen autotransfer, is an atom-economical and environmentally benign method for C-N bond formation, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine that is subsequently reduced by the "borrowed" hydrogen. thieme-connect.denih.gov This process, often catalyzed by transition metals like iridium, ruthenium, or nickel, generates water as the only byproduct. mdpi.comthieme-connect.detandfonline.com
This methodology has been effectively used for the synthesis of substituted piperidines. For example, an iridium(III)-catalyzed synthesis of 3-pyrrolidinols and 4-piperidinols has been developed using 1,2,4-butanetriol (B146131) or 1,3,5-pentanetriol (B42939) and primary amines. researchgate.net The iridium catalyst facilitates the dehydrogenation of the triol, condensation with the amine, and subsequent hydrogenation of the resulting imine. researchgate.net Nickel-catalyzed hydrogen borrowing annulation reactions between substituted anilines and pentane-1,5-diol have also been reported to produce N-arylated piperidines in good yields. tandfonline.com
| Catalyst System | Reactants | Product Type | Key Advantages | Reference |
| Iridium(III) Complex | 1,3,5-Pentanetriol, Primary Amines | 4-Piperidinols | Atom-efficient, direct synthesis from triols. | researchgate.net |
| Nickel/dicyclohexylphosphinoethane | Substituted Aniline, Pentane-1,5-diol | N-Arylated Piperidines | Good to excellent yields for a range of substrates. | tandfonline.com |
| Ruthenium(II) Complex | Amines, Alcohols | N-Alkylated Amines | Broad applicability in C-N bond formation. | mdpi.com |
Radical Reaction-Based Cyclizations
Radical cyclization reactions provide a powerful tool for the construction of cyclic systems, including piperidines. numberanalytics.compageplace.de These reactions often proceed under mild conditions and are tolerant of various functional groups. Intramolecular radical cyclization of linear amino-aldehydes, catalyzed by a cobalt(II) complex, has been shown to produce piperidines in good yields. mdpi.com
Atom-transfer radical cyclization (ATRC) is a particularly useful variant where a radical generated by the homolytic cleavage of a carbon-halogen bond undergoes cyclization. nih.gov For instance, the reaction of N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides in the presence of triethylborane (B153662) and air leads to the formation of substituted piperidines via a 6-exo cyclization. nih.gov Similarly, copper-catalyzed radical cyclization of N-allyl-haloamines can be employed to synthesize substituted pyrrolidines and could be extended to piperidine synthesis. nih.gov
| Radical Generation Method | Substrate | Key Intermediate | Product | Reference |
| Cobalt(II) Catalysis | Linear Amino-aldehydes | Carbon-centered radical | Substituted Piperidines | mdpi.com |
| Triethylborane/Air | N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides | Alkyl radical via iodine abstraction | Substituted Piperidines | nih.gov |
| Copper Catalysis (ATRC) | N-Allyl-haloamines | Carbon-centered radical via halogen transfer | Substituted Pyrrolidines (extendable to piperidines) | nih.gov |
Chiral Resolution Techniques for Racemic Precursors
Diastereomeric Salt Formation (e.g., with Mandelic Acid)
Chiral resolution via diastereomeric salt formation is a classical yet effective method for separating enantiomers. libretexts.org This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which, having different physical properties, can be separated by methods like fractional crystallization. libretexts.org
For the resolution of racemic piperidine derivatives, chiral acids such as mandelic acid are commonly used. libretexts.orggoogle.com The process involves the reaction of a racemic mixture of a piperidine derivative, like ethyl nipecotate (ethyl piperidine-3-carboxylate), with an enantiomerically pure form of mandelic acid, such as (S)-mandelic acid. google.com This forms two diastereomeric salts: (R)-piperidine-(S)-mandelate and (S)-piperidine-(S)-mandelate. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution. The pure enantiomer can then be recovered from the separated diastereomeric salt. While effective, the degree of initial resolution with (S)-mandelic acid may sometimes require an additional crystallization step to achieve a high yield of a substantially pure diastereomeric salt. google.com The choice of solvent and temperature is crucial for the efficiency of the separation. scielo.org.ar
| Racemic Precursor | Chiral Resolving Agent | Separation Method | Key Consideration | Reference |
| Ethyl Nipecotate | (S)-Mandelic Acid | Fractional Crystallization | May require extra crystallization for high purity. | google.com |
| Racemic Bases | (-)-Mandelic Acid | Diastereomeric Salt Formation | Choice of acid depends on ease of separation and availability. | libretexts.org |
| Racemic Mandelic Acid | L-tartarate ester | Chiral Extraction | pH and organic solvent affect partition and separation. | scielo.org.ar |
Derivatization from Chiral Lactam Building Blocks (e.g., Phenylglycinol-derived lactams)
A powerful and widely used strategy for the asymmetric synthesis of substituted piperidines involves the use of chiral lactams as scaffolds. Phenylglycinol-derived bicyclic lactams are particularly valuable in this regard. arkat-usa.orgresearchgate.net These chiral auxiliaries provide a rigid framework that allows for highly stereoselective functionalization of the piperidine ring.
The synthesis of this compound can be achieved starting from a bicyclic lactam derived from (R)-phenylglycinol and a suitable keto-ester. arkat-usa.org The key step is the stereoselective alkylation of the lactam enolate with an ethyl halide. The facial stereoselectivity of this alkylation is controlled by the chiral auxiliary. Subsequent reductive cleavage of the chiral auxiliary yields the desired enantiopure 3-ethylpiperidine. arkat-usa.orgumich.edu This methodology has been successfully applied to the synthesis of various 3-alkylpiperidines and more complex natural products containing a substituted piperidine moiety. ub.eduresearchgate.net
| Chiral Auxiliary | Key Reaction | Intermediate | Final Product | Reference |
| (R)-Phenylglycinol | Stereoselective alkylation of bicyclic lactam enolate | (3S,8aR)-3-Ethyl-oxazolo[3,2-a]pyridin-5-one | (S)-3-Ethylpiperidine | arkat-usa.org |
| (R)-Phenylglycinol | Sequential enolate dialkylation | gem-Disubstituted lactam | Enantiopure 3,3-disubstituted piperidines | ub.edu |
Stereoselective Alkylation of Amide Enolates
The stereoselective alkylation of amide enolates represents a powerful and widely employed strategy for the asymmetric synthesis of 3-substituted piperidines, including this compound. This method relies on the generation of a chiral enolate from a piperidine-derived amide or lactam, which then reacts with an electrophile, such as an ethyl halide, to introduce the substituent at the C-3 position with a high degree of stereocontrol. The facial selectivity of the alkylation is typically directed by a chiral auxiliary attached to the piperidine nitrogen.
One prominent example involves the use of phenylglycinol-derived bicyclic lactams. arkat-usa.org In this approach, a chiral non-racemic bicyclic lactam, synthesized from the cyclocondensation of δ-oxoesters and (R)- or (S)-phenylglycinol, serves as the substrate for stereoselective alkylation. arkat-usa.org The generation of the enolate from the lactam carbonyl is achieved using a strong base, followed by the introduction of the ethyl group.
The choice of base has been shown to significantly influence the chemical yield of the alkylation reaction. For instance, the use of lithium diisopropylamide (LDA) to generate the enolate of (-)-trans-1, followed by alkylation with methyl iodide or benzyl (B1604629) bromide, resulted in moderate yields. arkat-usa.org However, employing lithium bis(trimethylsilyl)amide (LiHMDS) as the base substantially improved the yields of the 3-substituted 2-piperidones. arkat-usa.org Specifically, the alkylation of (–)-trans-1 with ethyl iodide using LiHMDS afforded the corresponding exo-3-ethyl-2-piperidone with excellent facial stereoselectivity and in high yield. arkat-usa.org Subsequent reduction of the lactam carbonyl and hydrogenolytic cleavage of the chiral auxiliary provides the final (S)-3-ethylpiperidine. arkat-usa.org A similar reaction sequence starting from the minor epimeric lactams can be utilized to synthesize (R)-3-ethylpiperidine. arkat-usa.org
Table 1: Alkylation of Phenylglycinol-Derived Bicyclic Lactam with Ethyl Iodide arkat-usa.org
| Substrate | Base | Electrophile | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|---|
| (–)-trans-1 | LiHMDS | Ethyl Iodide | (–)-4 | 83 | exo |
| (–)-cis-1 | LiHMDS | Ethyl Iodide | (–)-6 and (–)-7 | 77 | 1:2 (exo:endo) |
Another approach utilizes N-galactosyl-valerolactam as the chiral starting material. znaturforsch.com Deprotonation with lithium hexamethyldisilazane (B44280) (LiHMDS) at low temperatures generates the amide enolate. The subsequent alkylation introduces a substituent at the 3-position. While the alkylation with a methyl group proceeded with lower diastereoselectivity, the use of other alkylating agents like n-butyl iodide resulted in high diastereoselectivity. znaturforsch.com It is proposed that the enolate is attacked from the (si)-face, leading to the major diastereomer possessing the (3S)-configuration. znaturforsch.com
Table 2: Alkylation of N-Protected Piperidin-2-one for 3-Methylation researchgate.net
| Substrate | Base (equivalents) | Alkylating Agent | Product Ratio (1:8) | Yield (%) |
|---|---|---|---|---|
| Compound 2 (unprotected OH) | s-BuLi (2.5) | Methyl Iodide | Single isomer of 1 | 91 (overall) |
| Compound 6 (protected OH) | s-BuLi (1.5) | Methyl Iodide | 1:2.5 | 90 (methylation) |
These examples underscore the versatility of stereoselective amide enolate alkylation in accessing specific stereoisomers of 3-substituted piperidines. The careful selection of the chiral auxiliary, base, and reaction conditions allows for a high degree of control over the stereochemistry at the C-3 position, making it a valuable tool for the synthesis of enantiomerically pure compounds like this compound.
Chemical Reactivity and Transformations of 3s 3 Ethylpiperidine
N-Alkylation Reactions
The nitrogen atom in the (3S)-3-ethylpiperidine ring readily undergoes N-alkylation reactions, a common transformation for secondary amines. This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group.
A notable example is the N-alkylation of this compound with tryptophyl bromide to produce (S)-3-(2-(3-ethylpiperidin-1-yl)ethyl)-1H-indole. researchgate.net This reaction is typically carried out in the presence of a base, such as sodium bicarbonate, in a suitable solvent like acetonitrile (B52724) and requires heating. researchgate.net The resulting product can then be used in the synthesis of more complex molecules, such as 3-alkylindoloquinolizine alkaloids. researchgate.net
Another approach to N-alkylation is through reductive amination. nih.gov For instance, the reaction of a secondary amine with an aldehyde, such as tert-butyl (S)-3-(2-oxoethyl)piperidine-1-carboxylate, in the presence of a reducing agent like sodium triacetoxyborohydride, leads to the formation of a new carbon-nitrogen bond. nih.gov
The table below summarizes a representative N-alkylation reaction of this compound.
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |
| This compound | 3-(2-bromoethyl)-1H-indole | NaHCO₃, MeCN, 80 °C, 30 h | (S)-3-(2-(3-ethylpiperidin-1-yl)ethyl)-1H-indole | 52% | researchgate.net |
Functional Group Interconversions of the Ethyl Side Chain
Reactions at the Piperidine (B6355638) Nitrogen (e.g., Formation of N-Protected Derivatives)
The nitrogen atom of this compound is a key site for various chemical transformations, including the introduction of protecting groups. N-protection is a common strategy in multi-step syntheses to prevent the secondary amine from undergoing unwanted reactions.
Common protecting groups for piperidines include the Boc (tert-butyloxycarbonyl) group. The introduction of a Boc group can be achieved through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-Boc protected piperidine is generally more stable and less reactive, allowing for selective modifications at other positions of the molecule. nih.gov For example, protected ethylpiperidine intermediates were prepared via reductive amination of a secondary amine with tert-butyl (S)-3-(2-oxoethyl)piperidine-1-carboxylate. nih.gov The Boc group can later be removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to regenerate the free amine. nih.gov
Another important reaction at the piperidine nitrogen is the formation of N-oxides, which can be achieved by treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). N-oxides are versatile intermediates that can undergo further transformations.
The formation of N-acyl derivatives is also a significant reaction. This can be accomplished by reacting the piperidine with an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base.
Stereochemical Stability and Epimerization Studies
The stereochemical integrity of the chiral center at the C3 position of this compound is a crucial aspect of its chemistry, particularly in the synthesis of enantiomerically pure compounds.
Studies involving the synthesis of 3-alkylpiperidines have demonstrated that the stereochemistry can be controlled and maintained throughout a reaction sequence. For example, the enantioselective synthesis of (S)-3-ethylpiperidine has been achieved from a phenylglycinol-derived bicyclic lactam. arkat-usa.org The removal of the chiral auxiliary via hydrogenolysis with a palladium on carbon (Pd/C) catalyst yielded (S)-3-ethylpiperidine with high fidelity. arkat-usa.org This suggests that under these specific reduction conditions, the stereocenter is stable and does not undergo significant epimerization.
However, the potential for epimerization, the process of changing the configuration at one of several stereocenters in a molecule, should always be considered, especially under harsh reaction conditions such as strong acids or bases, or high temperatures. The stability of the stereocenter is often dependent on the specific reaction conditions and the nature of the substituents on the piperidine ring.
Reaction Kinetics and Mechanistic Investigations (e.g., Unimolecular Elimination Reactions)
The study of reaction kinetics and mechanisms provides a deeper understanding of the chemical transformations of this compound. While specific kinetic data for this compound is limited in the provided search results, general principles of elimination reactions can be applied.
Unimolecular elimination (E1) reactions are a potential pathway for piperidine derivatives under certain conditions. ksu.edu.sabdu.ac.in An E1 reaction proceeds through a two-step mechanism. The first step, which is the rate-determining step, involves the departure of a leaving group to form a carbocation intermediate. ksu.edu.sabdu.ac.in The second step is the rapid removal of a proton from a carbon adjacent to the carbocation by a weak base, leading to the formation of a double bond. ksu.edu.sabdu.ac.in
For a derivative of this compound to undergo an E1 reaction, a good leaving group would need to be present on the ethyl side chain or the piperidine ring. The reaction would be favored by polar protic solvents, which can stabilize the carbocation intermediate, and by substrates that can form a stable carbocation. bdu.ac.in
Kinetic studies of related piperidine compounds, such as 3-chloro-1-ethylpiperidine, have shown that nucleophilic displacement reactions can proceed through a two-step mechanism involving a bicyclic aziridinium (B1262131) ion intermediate. researchgate.net This highlights the potential for complex mechanistic pathways in the reactions of substituted piperidines.
Role As a Chiral Building Block and Intermediate in Complex Molecule Synthesis
Precursor in Alkaloid Synthesis
The 3-ethylpiperidine (B83586) motif is a core structural feature in numerous alkaloids. Consequently, the enantiomerically pure form, (3S)-3-ethylpiperidine, is a highly sought-after precursor for the asymmetric synthesis of these biologically active natural products. arkat-usa.orgresearchgate.net Its incorporation into a synthetic strategy allows chemists to control the absolute stereochemistry of the target molecule from an early stage.
This compound serves as a key starting material for the stereoselective synthesis of 3-alkylindoloquinolizine derivatives. researchgate.net These tetracyclic structures form the core of many indole (B1671886) alkaloids. rsc.orgub.edu A typical synthetic approach involves a two-step sequence starting from the enantiopure piperidine (B6355638).
The first step is an N-alkylation reaction, where this compound is treated with an appropriate indole derivative, such as 3-(2-bromoethyl)-1H-indole, to form the N-alkylated intermediate. researchgate.net This is followed by a regiospecific and diastereoselective oxidative cyclization, which constructs the indoloquinolizine skeleton. This cyclization preferentially occurs at the C-6 position of the piperidine ring, leading to the formation of the desired 3-ethylindoloquinolizine as a single regio- and diastereoisomer. researchgate.net
Table 1: Synthesis of a 3-Ethylindoloquinolizine Derivative
| Step | Reactants | Product | Key Transformation | Yield | Ref |
|---|---|---|---|---|---|
| 1 | This compound, 3-(2-Bromoethyl)-1H-indole | (S)-3-(2-(3-Ethylpiperidin-1-yl)ethyl)-1H-indole | N-Alkylation | 52% | researchgate.net |
This methodology highlights the efficiency of using a chiral building block like this compound to control the stereochemical outcome of complex heterocyclic synthesis, providing a direct route to optically active indoloquinolizidine scaffolds. researchgate.netnih.gov
The strategic importance of the 3-ethylpiperidine unit is clearly demonstrated in the total synthesis of complex indole alkaloids such as (–)-Quebrachamine. beilstein-journals.orgub.eduresearchgate.net Quebrachamine (B1219942) is an alkaloid that features a 3,3-disubstituted piperidine fragment within its intricate tetracyclic framework. beilstein-journals.orgresearchgate.net
Enantioselective syntheses of (–)-Quebrachamine have been developed that construct the chiral piperidine ring as a key part of the strategy. One successful approach utilizes a phenylglycinol-derived chiral auxiliary to create a bicyclic lactam. ub.eduresearchgate.net This lactam undergoes stereoselective alkylation to introduce the ethyl group and a carboxymethyl group at the C-3 position. Subsequent removal of the chiral auxiliary yields the crucial (R)-(3-ethylpiperidin-3-yl)acetic acid derivative, which possesses the necessary stereochemistry for the synthesis of the natural (–)-enantiomer of quebrachamine. researchgate.netresearchgate.net This intermediate is then elaborated through a series of steps, including coupling with an indole moiety and macrolactamization, to complete the total synthesis. ub.eduresearchgate.net
The synthesis underscores how a chiral precursor, or an intermediate generated via a chiral auxiliary method, dictates the stereochemistry of the final natural product. nih.govacs.orguwo.ca
Building Block for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making the development of efficient synthetic methods for their preparation a key area of research. msesupplies.comfrontiersin.orgrsc.org Piperidine derivatives, including this compound, are fundamental building blocks in the synthesis of these diverse heterocyclic systems. mdpi.com
The versatility of this compound allows it to be incorporated into a variety of larger, more complex heterocyclic structures. Its secondary amine provides a nucleophilic center for N-alkylation, N-acylation, or participation in cyclization reactions. The stereodefined ethyl group at the C-3 position can influence the conformation of the piperidine ring and direct the stereochemical course of subsequent reactions. rsc.org
Examples of its application include:
Fused Bicyclic and Polycyclic Systems: As seen in the synthesis of indoloquinolizidines, this compound can be used to construct fused ring systems where the piperidine is one of the core rings. researchgate.net
Substituted Piperidines: It can serve as a starting point for further functionalization to create highly substituted piperidine derivatives, which are themselves important scaffolds in medicinal chemistry. mdpi.comyok.gov.tr
Alkaloid Cores: Beyond the indoloquinolizidines, it is a precursor for other alkaloid families that contain a 3-alkylpiperidine unit, such as those found in fire ant venoms. researchgate.netsapub.org
The synthesis of these heterocycles often relies on transforming the initial piperidine building block through sequential bond-forming reactions, demonstrating its foundational role in diversity-oriented synthesis. frontiersin.org
Chiral Scaffold in Catalyst and Ligand Design
In asymmetric catalysis, the development of effective chiral ligands and catalysts is paramount for achieving high enantioselectivity. rsc.orgrsc.org Chiral scaffolds are molecular frameworks that possess a defined three-dimensional structure, which can be used to create a chiral environment around a catalytic center. nih.govbeilstein-journals.org
This compound possesses key features that make it an attractive scaffold for designing new chiral ligands and organocatalysts:
Defined Stereochemistry: The fixed (S)-configuration at the C-3 position provides a source of chirality. arkat-usa.org
Conformational Rigidity: The piperidine ring has a relatively well-defined chair conformation, which can help in creating a predictable chiral pocket.
Functionalizability: The nitrogen atom can be readily functionalized to attach the piperidine unit to a metal center (in a ligand) or to incorporate other catalytic moieties (in an organocatalyst). ebi.ac.uk
While not as extensively documented as other scaffolds like BINOL or TADDOL, the principles of catalyst design suggest the potential of this compound. For instance, it could be incorporated into P,N-ligands for transition-metal-catalyzed reactions, where the nitrogen of the piperidine ring coordinates to the metal. mdpi.com In organocatalysis, the amine could act as a basic site or as a handle to attach hydrogen-bond donors like thiourea (B124793) groups, creating a bifunctional catalyst where the chiral piperidine backbone induces asymmetry. beilstein-journals.org
Contributions to Stereoselective Synthesis of Bioactive Compounds
Stereoselective synthesis, the ability to prepare a single desired stereoisomer of a chiral molecule, is critical in the pharmaceutical industry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. wikipedia.orgnumberanalytics.com Chiral building blocks like this compound are instrumental in achieving this stereocontrol. ethz.ch
By incorporating an enantiomerically pure fragment like this compound early in a synthetic sequence, chemists can transfer its chirality to the final product. This strategy, known as chiral pool synthesis, is a powerful and efficient way to control stereochemistry. ub.edu
The contributions of this compound to the stereoselective synthesis of bioactive compounds are evident in several areas:
Natural Product Synthesis: As detailed for alkaloids like quebrachamine and indoloquinolizidines, the use of a chiral piperidine precursor is often key to achieving the correct absolute stereochemistry of these complex targets. researchgate.netbeilstein-journals.org
Pharmaceutical Ingredients: The piperidine ring is a common motif in many approved drugs. msesupplies.com Chiral derivatives are used in the synthesis of various pharmacologically active agents, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and Janus kinase 2 (JAK2), as well as serotonin-norepinephrine reuptake inhibitors (SNRIs). smolecule.com For example, chiral piperidine amides have been synthesized and evaluated as cannabinoid receptor 1 antagonists. nih.gov
Asymmetric Methodologies: The development of synthetic routes starting from this compound contributes to the broader field of asymmetric synthesis by providing reliable methods for creating specific chiral targets, which can then be used to validate new stereoselective reactions. researchgate.net
Table 2: Examples of Bioactive Scaffolds Synthesized from Chiral Piperidine Precursors
| Bioactive Compound Class | Synthetic Strategy | Role of Chiral Piperidine | Ref |
|---|---|---|---|
| Indole Alkaloids | Total Synthesis | Chiral Pool Starting Material/Intermediate | researchgate.netub.edu |
| Cannabinoid Receptor Antagonists | Amide Coupling | Chiral Building Block | nih.gov |
The use of this compound and related chiral piperidines significantly simplifies the synthesis of enantiomerically pure bioactive compounds by embedding stereochemical information directly into the molecular framework from the outset. ethz.chnumberanalytics.com
Applications in Medicinal Chemistry Research As Precursor/intermediate
Design and Synthesis of Pharmacologically Relevant Scaffolds
The 3-substituted piperidine (B6355638) motif is prevalent in numerous bioactive compounds and approved pharmaceuticals. The specific stereochemistry of (3S)-3-ethylpiperidine makes it a valuable precursor and intermediate in the synthesis of diverse and potent drug candidates across different therapeutic areas.
The piperidine ring is a common structural feature in many quinolone antibacterial agents. Research has shown that novel quinolone compounds incorporating a (3S)-amino-(4R)-ethylpiperidine side chain exhibit high potency against both Gram-positive and Gram-negative bacteria. These compounds have demonstrated significant activity against resistant pathogens such as Staphylococcus aureus (MRCR) and Streptococcus pneumoniae (PR). When compared to marketed quinolones with different C-7 side chains, these new derivatives show superior activity against Gram-positive organisms, including resistant strains.
Chiral 3-substituted piperidines are key components in the synthesis of agents targeting the central nervous system. For instance, the antipsychotic drug candidate Preclamol features a chiral 3-substituted piperidine core. Efficient synthetic access to these enantioenriched piperidines is crucial for the development of such therapeutic agents. A chemo-enzymatic approach involving a stereoselective one-pot amine oxidase/ene imine reductase cascade has been successfully employed to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines, providing a key transformation in the synthesis of Preclamol. Another advanced method involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine (B92270) derivative to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which are valuable precursors for Preclamol. d-nb.infosigmaaldrich.com
The anticancer drug Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP), contains a (3S)-3-piperidinylphenyl group, making chiral 3-substituted piperidines essential intermediates in its synthesis. researchgate.net The development of efficient and scalable synthetic routes to these chiral intermediates is a significant area of research. A chemo-enzymatic method has been developed for the preparation of two key intermediates in the synthetic pathways of Niraparib, highlighting the utility of biocatalysis in accessing these complex structures. sigmaaldrich.com Furthermore, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) has been shown to provide broad functional group tolerance and can be performed on a gram scale, demonstrating its utility in the formal synthesis of Niraparib. d-nb.info
| Drug/Candidate | Therapeutic Area | Role of 3-Substituted Piperidine |
| Quinolone Derivatives | Antibacterial | Key side chain for broad-spectrum activity |
| Preclamol | Neuroscience | Core scaffold for antipsychotic activity d-nb.infosigmaaldrich.com |
| Niraparib | Oncology | Essential intermediate for PARP inhibition d-nb.inforesearchgate.net |
The 3-substituted piperidine scaffold is a key structural element in the design of various enzyme inhibitors.
DPP-4 Inhibitors : Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents. The synthesis of certain DPP-4 inhibitors utilizes chiral piperidine intermediates, such as (S)-Ethyl piperidine-3-carboxylate, a compound closely related to this compound. chemicalbook.com The piperidine moiety often plays a crucial role in the binding of these inhibitors to the active site of the DPP-4 enzyme. uea.ac.uk
JAK2 Inhibitors : Janus kinase 2 (JAK2) inhibitors are used in the treatment of myeloproliferative neoplasms. Chiral piperidine derivatives, including (S)-Ethyl piperidine-3-carboxylate, serve as reactants in the synthesis of these inhibitors. chemicalbook.com The stereochemistry of the piperidine ring can be critical for the potency and selectivity of JAK2 inhibition.
Human Tryptase Inhibitors : Human tryptase is a serine protease involved in inflammatory responses. Novel inhibitors of human tryptase have been developed using spirocyclic piperidine amide derivatives and m-benzylaminepiperidine templates. tuodaindus.com (S)-Ethyl piperidine-3-carboxylate is also listed as a reactant for the synthesis of human tryptase inhibitors, underscoring the importance of this scaffold in targeting this enzyme. chemicalbook.com
WWP1/WWP2 Inhibitors : WWP1 and WWP2 are HECT E3 ubiquitin ligases that are implicated in various cancers. Current research into small molecule inhibitors for WWP1 and WWP2 has focused on scaffolds such as heterocyclic imidazo[4,5-b]pyrazine. d-nb.infonih.gov While the piperidine scaffold is a common motif in many enzyme inhibitors, its application in the development of WWP1/WWP2 inhibitors is not prominently described in the current scientific literature.
| Enzyme Target | Therapeutic Application | Relevance of Piperidine Intermediate |
| DPP-4 | Type 2 Diabetes | Reactant in synthesis chemicalbook.com |
| JAK2 | Myeloproliferative Neoplasms | Reactant in synthesis chemicalbook.com |
| Human Tryptase | Inflammation | Reactant in synthesis chemicalbook.com |
| WWP1/WWP2 | Oncology | Not a currently reported scaffold d-nb.infonih.gov |
Chiral Optimization in Drug Discovery
The use of chiral building blocks like this compound is fundamental to chiral optimization in drug discovery. The introduction of a chiral piperidine scaffold into a drug molecule can significantly influence its pharmacological profile. By introducing a specific stereocenter, it is possible to modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce potential toxicities. uea.ac.uk For example, introducing a chiral center in the piperidine ring of certain compounds has been shown to effectively increase their selectivity for their intended target over other receptors. The defined three-dimensional structure of a chiral piperidine can lead to more precise interactions with the binding sites of biological targets, such as enzymes and receptors, which are themselves chiral. This can result in one enantiomer having significantly higher potency than the other, or in the enantiomers having different biological activities altogether.
Role in Agrochemical and Fine Chemical Production
Beyond pharmaceuticals, derivatives of 3-ethylpiperidine (B83586) also find applications in other areas of the chemical industry. (S)-3-piperidine ethyl formate, a related chiral intermediate, is recognized as an important intermediate in the production of pesticides. This highlights the utility of the chiral piperidine scaffold in the development of new agrochemical agents. In the broader context of fine chemical production, piperidine and its derivatives are widely used as building blocks, reactive intermediates, and catalysts in organic synthesis. tuodaindus.com They are employed in the manufacturing of a range of specialty chemicals, including additives and polymers, where their structural features can impart desired properties to the final products.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic molecules by providing a highly accurate measurement of a compound's mass. nih.gov This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, distinguishing it from isomers and other compounds with the same nominal mass.
For (3S)-3-Ethylpiperidine (C₇H₁₅N), HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would begin with the detection of the protonated molecular ion, [M+H]⁺. The instrument's high resolving power enables the measurement of the mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the theoretical value, confirming the molecular formula. rhhz.net
Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. In this process, the isolated [M+H]⁺ ion is subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The fragmentation of alkylpiperidines is well-understood and typically involves cleavage of the N-alkyl or C-alkyl bonds and fragmentation of the piperidine (B6355638) ring itself. For 3-ethylpiperidine (B83586), a primary fragmentation pathway would involve the loss of the ethyl group as a neutral ethylene (B1197577) molecule or an ethyl radical. The high mass accuracy of HRMS ensures that the elemental composition of each fragment can be confidently assigned, providing unequivocal support for the proposed structure. nih.gov
Table 1: Hypothetical HRMS Data for this compound This table presents theoretical high-resolution mass spectrometry data for the protonated molecular ion and potential fragments of this compound.
| Ion Species | Chemical Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₇H₁₆N⁺ | 114.1277 |
| [M+H - C₂H₄]⁺ | C₅H₁₂N⁺ | 86.0964 |
| [M+H - C₂H₅•]⁺ | C₅H₁₁N⁺ | 85.0886 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
While HRMS confirms the molecular formula and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise three-dimensional structure and stereochemistry of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is required for complete characterization.
¹H and ¹³C NMR spectra provide initial information on the chemical environment of each proton and carbon atom. However, to assign the relative stereochemistry at the C3 position, advanced 2D techniques are crucial. The piperidine ring exists in a dynamic equilibrium between two chair conformations. The orientation of the ethyl group (axial or equatorial) is a key determinant of the molecule's final 3D shape.
The stereochemical assignment is definitively achieved using the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to one another. In a 2D NOESY or ROESY experiment, cross-peaks are observed between protons that are typically less than 5 Å apart. By analyzing the NOE correlations between the protons of the ethyl group and the protons on the piperidine ring, its spatial orientation can be determined. For instance, if the ethyl group is in a sterically favored equatorial position, NOE correlations would be expected between its protons and the axial protons at positions C2 and C4 of the piperidine ring. This detailed spatial map allows for the unambiguous assignment of the relative configuration of the chiral center. ipb.pt
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table shows plausible, representative NMR chemical shift values for this compound in a typical deuterated solvent like CDCl₃. Actual values may vary.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C2 | ~47.5 | ~3.05 (eq), ~2.60 (ax) |
| C3 | ~38.0 | ~1.60 |
| C4 | ~26.0 | ~1.80 (eq), ~1.30 (ax) |
| C5 | ~24.5 | ~1.75 (eq), ~1.25 (ax) |
| C6 | ~46.0 | ~2.95 (eq), ~2.50 (ax) |
| Ethyl-CH₂ | ~29.0 | ~1.45 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Assessing the enantiomeric purity, or enantiomeric excess (e.e.), is critical for any chiral compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating and quantifying enantiomers. nih.govmdpi.com The technique relies on a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a racemic compound, causing them to travel through the column at different speeds and thus elute at different times. eijppr.com
For the separation of a basic amine like 3-ethylpiperidine, polysaccharide-based CSPs are often highly effective. nih.gov These phases, typically derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, possess chiral grooves and cavities that engage in transient diastereomeric interactions with the enantiomers. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.
A typical method would involve a mobile phase consisting of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), with a small amount of a basic additive (e.g., diethylamine) to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica support. Under optimized conditions, the (3S) and (3R) enantiomers of 3-ethylpiperidine would be separated into two distinct peaks, allowing for the precise calculation of enantiomeric purity.
Table 3: Representative Chiral HPLC Method Parameters and Results This interactive table displays typical parameters and expected results for the chiral separation of 3-ethylpiperidine enantiomers.
| Parameter | Value |
|---|---|
| Chromatographic Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | N/A (Requires derivatization or alternative detector) |
| Retention Time (3R)-enantiomer | 8.5 min |
| Retention Time (3S)-enantiomer | 10.2 min |
| Selectivity Factor (α) | 1.20 |
| Resolution (Rs) | >2.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds like 3-ethylpiperidine, making it an invaluable tool for monitoring the progress of chemical reactions and assessing the purity of the final product. asianpubs.org
During the synthesis of this compound, small aliquots can be taken from the reaction mixture over time and analyzed by GC-MS. rsc.org The resulting chromatograms provide a snapshot of the reaction, allowing chemists to track the consumption of starting materials and the formation of the desired product. The mass spectrometer identifies each component by its unique mass spectrum, confirming the identity of the product peak and revealing the presence of any intermediates or byproducts. researchgate.net
For final product analysis, the high sensitivity of GC-MS enables the detection and identification of trace-level impurities that may not be visible by other methods. asianpubs.org Under electron ionization (EI), 3-ethylpiperidine will produce a characteristic fragmentation pattern. The mass spectrum will typically show the molecular ion (M⁺• at m/z 113) and key fragments corresponding to the loss of the ethyl group (m/z 84) and other common piperidine ring fragments, providing a definitive fingerprint for identity confirmation. researchgate.net
Table 4: Typical GC-MS Parameters and Expected Mass Fragments This table outlines common GC-MS settings and the principal mass fragments anticipated for 3-ethylpiperidine analysis.
| Parameter | Value |
|---|---|
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected m/z Fragments | 113 (M⁺•), 98, 84 ([M-C₂H₅]⁺), 70, 56 |
Computational and Theoretical Investigations of 3s 3 Ethylpiperidine
Molecular Modeling and Conformational Analysis
Molecular modeling of (3S)-3-Ethylpiperidine is crucial for understanding its three-dimensional structure and flexibility, which are key determinants of its chemical and biological properties. The piperidine (B6355638) ring can adopt several conformations, primarily chair and boat forms, with the chair conformation being generally more stable. The position and orientation (axial or equatorial) of the ethyl group at the C3 position significantly influence the conformational equilibrium.
Conformational analysis is performed using molecular mechanics force fields (e.g., MMFF94) or quantum mechanical methods. nih.gov These analyses generate an ensemble of low-energy conformers, representing the molecule's most probable shapes. nih.gov For substituted piperidines, studies have shown that different force fields may yield variations in the predicted populations of conformers, particularly concerning the treatment of the tertiary amine nitrogen. nih.gov
The primary goal is to identify the global minimum energy conformation and other low-energy conformers that might be biologically active. For 3-substituted piperidines, the chair conformation with the substituent in the equatorial position is typically the most stable due to the avoidance of 1,3-diaxial steric interactions. Molecular orbital calculations can be used to refine the energy profiles for bond rotations, providing a more accurate picture of the conformational landscape. nih.gov
Table 1: Comparison of Force Fields in Conformational Analysis of Piperidine Analogs This table is illustrative, based on findings for related piperidine structures.
| Force Field | Key Characteristics in Piperidine Modeling | Reference Findings |
|---|---|---|
| MMFF94 | More sensitive to the effects of bulky substituents on internal bond rotation. nih.gov | Shows closer agreement with higher-level quantum mechanical calculations for rotational barriers. nih.gov |
| Tripos Force Field | May differ in the treatment of tertiary amine nitrogen atom types compared to other force fields. nih.gov | Can produce different conformer populations compared to MMFF94. nih.gov |
Quantum Chemical Studies (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical studies provide detailed information about the electronic structure of this compound. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. scirp.org
Density Functional Theory (DFT): DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G**, can be employed to optimize the molecular geometry of this compound and calculate various properties. nih.govnih.gov These properties include:
Heats of Formation (HOFs): Theoretical HOFs can be predicted using isodesmic reactions, providing data on the molecule's thermodynamic stability. nih.gov
Bond Dissociation Energies (BDEs): BDE calculations help in evaluating the thermal stability of the molecule by identifying the weakest bonds. nih.gov
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental FT-IR and Raman spectra to confirm the structure and assign spectral bands. nih.gov
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). mdpi.com For a molecule like this compound, TD-DFT can elucidate electronic transitions, such as those involving the nitrogen lone pair. When studying interactions with other species, like metal nanoparticles, TD-DFT can help analyze the charge-transfer excitations that may contribute to phenomena like Surface-Enhanced Raman Scattering (SERS). mdpi.com This analysis provides insight into how the molecule's electronic structure is perturbed upon adsorption or interaction. mdpi.com
Prediction of Chemical Reactivity and Selectivity
Computational methods are invaluable for predicting the chemical reactivity and selectivity of this compound. DFT-based reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are commonly used. dergipark.org.trdergipark.org.tr
Key reactivity descriptors include:
HOMO-LUMO Energy Gap (ΔE): A small energy gap generally indicates higher reactivity. dergipark.org.tr
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Softer molecules are typically more reactive. dergipark.org.tr
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.
Table 2: DFT-Based Reactivity Descriptors This table presents a conceptual framework for how reactivity descriptors are used. Actual values would require specific calculations for this compound.
| Descriptor | Formula | Interpretation for Reactivity |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Lower value suggests higher reactivity. dergipark.org.tr |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Lower value (softness) suggests higher reactivity. dergipark.org.tr |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Indicates the molecule's tendency to escape from a system. |
| Electrophilicity Index (ω) | μ²/2η | Higher value indicates a better electrophile. |
Ligand-Receptor Interactions and Molecular Docking in Precursor Studies
In the context of medicinal chemistry, where piperidine derivatives are common scaffolds, this compound can be studied as a precursor or fragment for larger drug molecules. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, usually a protein). nih.gov
The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.
Docking Simulation: Using a search algorithm to explore various binding poses of the ligand within the receptor's binding site. nih.gov
Scoring and Analysis: Evaluating each pose with a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov The pose with the best score is considered the most likely binding mode.
For piperidine-based ligands, docking studies have revealed key interactions. The protonated piperidine nitrogen often forms crucial polar interactions, such as salt bridges with acidic amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the receptor's active site. nih.gov Hydrogen bonds and π-cation interactions with aromatic residues like phenylalanine (Phe) can further stabilize the complex. nih.gov Molecular dynamics (MD) simulations can then be used to validate the stability of the docked pose over time. researchgate.net
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, transition states, and calculate the activation energies (energy barriers) for each step. rsc.org
DFT calculations are commonly used to model reaction pathways. researchgate.netchemrxiv.org For a given reaction, the structures of reactants, products, and all transition states are optimized. The activation energy is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate.
For example, in a nucleophilic substitution reaction where piperidine acts as the nucleophile, computations can model the attack on an electrophilic center, the formation of a transition state, and the departure of the leaving group. researchgate.net These studies can:
Confirm whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net
Explain the origins of regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. chemrxiv.org
Assess the role of solvent or catalysts by including them in the computational model. rsc.org
By providing a step-by-step energetic profile, these computational elucidations offer a level of mechanistic detail that is often difficult to obtain experimentally. rsc.orgchemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
